molecular formula C6H10F3NO B3046511 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol CAS No. 1251924-15-8

3-Amino-1-(trifluoromethyl)cyclopentan-1-ol

Cat. No.: B3046511
CAS No.: 1251924-15-8
M. Wt: 169.14
InChI Key: AYCCOAABGNCNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(trifluoromethyl)cyclopentan-1-ol (CAS: 1333658-57-3) is a fluorinated cyclopentanol derivative with the molecular formula C₆H₁₁ClF₃NO (as the hydrochloride salt) and a molecular weight of 205.61 g/mol . The compound features a cyclopentane ring substituted with an amino group (-NH₂) and a trifluoromethyl (-CF₃) group at positions 3 and 1, respectively. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Its synthesis and applications are less documented in publicly available literature, suggesting niche use in pharmaceutical or agrochemical research.

Properties

IUPAC Name

3-amino-1-(trifluoromethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)2-1-4(10)3-5/h4,11H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCCOAABGNCNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276398
Record name 3-Amino-1-(trifluoromethyl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-15-8
Record name 3-Amino-1-(trifluoromethyl)cyclopentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251924-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1-(trifluoromethyl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol typically involves the introduction of the trifluoromethyl group onto a cyclopentane ring, followed by the addition of an amino group and a hydroxyl group. One common method involves the reaction of cyclopentanone with trifluoromethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to obtain the compound in high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the amino group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives with modified functional groups.

Scientific Research Applications

3-Amino-1-(trifluoromethyl)cyclopentan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences :

  • Core Structure : Contains a cyclopentene ring (unsaturated) versus the saturated cyclopentane in the target compound.
  • Substituents : A difluoromethylenyl (-CF₂) group at position 4 and a carboxylate (-COO⁻) at position 1, contrasting with the trifluoromethyl (-CF₃) and hydroxyl (-OH) groups in the target compound.
  • Chirality : The (5S) configuration introduces stereochemical complexity absent in the target compound.

Synthesis : Prepared via multi-step reactions involving selenium-based intermediates and acidic cleavage, yielding 92–98% purity after column chromatography and ion-exchange purification .

Property 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol (5S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylate
Molecular Formula C₆H₁₁ClF₃NO (HCl salt) C₇H₈F₂NO₂⁻ (carboxylate salt)
Ring Saturation Saturated cyclopentane Unsaturated cyclopentene
Key Functional Groups -OH, -NH₂, -CF₃ -COO⁻, -NH₂, -CF₂
Synthetic Yield Not reported 92–98%

Research Significance : The carboxylate derivative’s unsaturated ring and electron-withdrawing groups may enhance reactivity in enzyme inhibition or catalysis compared to the target compound .

3-Amino-1-(Trifluoromethyl)cyclobutan-1-ol

Structural and Functional Differences :

  • Substituent Position: Amino and trifluoromethyl groups are adjacent on the smaller ring, altering steric and electronic effects.

Commercial Availability : Available from suppliers (e.g., Synthonix) at premium prices (e.g., $4,000/10g), contrasting with the discontinued status of the cyclopentane analog .

Property This compound 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol
Molecular Formula C₆H₁₁ClF₃NO (HCl salt) C₄H₆F₃NO
Ring Size 5-membered 4-membered
Molecular Weight 205.61 g/mol 153.09 g/mol
Commercial Status Discontinued Available

Research Implications : The cyclobutane analog’s strain and compact structure may favor applications in constrained peptide design or as a bioisostere in drug discovery.

1-Methylcyclopentanol

Structural and Functional Differences :

  • Substituents: A simple methyl (-CH₃) group replaces the amino and trifluoromethyl groups, drastically reducing polarity and electronic effects.
  • Functionality: Lacks the amino group, limiting hydrogen-bonding capacity.

Safety Data : Classified under safety guidelines requiring medical consultation upon exposure, though toxicity data are less stringent compared to fluorinated analogs .

Property This compound 1-Methylcyclopentanol
Molecular Formula C₆H₁₁ClF₃NO C₆H₁₂O
Molecular Weight 205.61 g/mol 100.16 g/mol
Key Groups -NH₂, -CF₃, -OH -CH₃, -OH
Polarity High (due to -NH₂ and -CF₃) Low

Biological Activity

3-Amino-1-(trifluoromethyl)cyclopentan-1-ol is a compound featuring a cyclopentane ring with an amino group and a trifluoromethyl substituent. Its unique structure suggests potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₅H₈F₃NO. The trifluoromethyl group enhances the compound's lipophilicity, which may influence its biological interactions and binding affinity to various targets.

Property Value
Molecular FormulaC₅H₈F₃NO
CAS Number1251924-15-8
LipophilicityEnhanced due to CF₃ group

The biological activity of this compound is hypothesized to involve interactions with enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity, potentially allowing the compound to modulate enzyme activity or receptor signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes, suggesting that this compound may exhibit similar properties.
  • Receptor Modulation : The amino group can facilitate interactions with G-protein coupled receptors (GPCRs), which are critical in various signaling pathways.

Biological Activity Studies

Research on this compound has indicated several potential biological activities:

In Vitro Studies

  • Binding Affinity : Preliminary studies suggest that the compound may interact with various enzymes involved in metabolic processes, although specific binding affinities remain to be fully characterized.
  • Toxicity Assessments : Initial toxicity studies indicate that while the compound shows promising biological activity, further evaluations are necessary to assess its safety profile.

Case Studies

A notable study explored the synthesis and biological evaluation of cyclopentane derivatives, including this compound. The results demonstrated that modifications in the cyclopentane structure could lead to significant changes in bioactivity, highlighting the importance of structural optimization in drug design .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound Name Structure Features Unique Characteristics
3-Amino-cyclobutanolCyclobutane ring with amino groupLacks trifluoromethyl substituent
Trifluoroacetylated cyclobutanolCyclobutane ring with trifluoroacetyl groupDifferent electrophilic character
4-Amino-cyclopentanoneCyclopentane ring with an amino groupDifferent ring size affects properties

The presence of the trifluoromethyl group in this compound distinguishes it from other compounds by enhancing lipophilicity and potentially influencing biological interactions.

Q & A

Basic Synthesis & Characterization

Q: What are the standard synthetic routes for 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol, and how is its structural integrity confirmed? A: A common approach involves multi-step reactions starting from cyclopentanone derivatives. For example, trifluoromethylation can be achieved via nucleophilic addition using trifluoromethylating agents (e.g., Ruppert-Prakash reagent). Subsequent amination may employ reductive amination or substitution with ammonia derivatives. Structural confirmation relies on ¹H NMR (to verify amino and hydroxyl protons), ¹³C NMR (to identify cyclopentane and trifluoromethyl carbons), and HRMS (for molecular formula validation). Purification often uses silica gel chromatography with gradients like hexane/ethyl acetate .

Reaction Optimization

Q: How do reaction conditions (e.g., temperature, catalysts) impact yield and purity? A: Key factors include:

  • Temperature : Low temperatures (0–5°C) minimize side reactions during trifluoromethylation .
  • Catalysts : Palladium or nickel catalysts enhance stereochemical control in cyclization steps .
  • Purification : Gradient elution in column chromatography (e.g., Dowex 50W-X8 ion-exchange resin) improves enantiomeric separation .
  • Solvent choice : Methanol/water mixtures stabilize intermediates during hydrolysis .

Advanced: Stereochemical Control

Q: How can enantiomeric purity be achieved for chiral derivatives of this compound? A: Enantioselective synthesis methods include:

  • Chiral auxiliaries : Use (S)- or (R)-Boc-protected amines to direct stereochemistry during cyclization .
  • Asymmetric catalysis : Chiral palladium complexes (e.g., BINAP ligands) control stereochemistry in trifluoromethylation .
  • Chromatographic resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers post-synthesis .

Analytical Validation

Q: What advanced techniques validate purity and structural consistency? A: Beyond NMR and HRMS:

  • X-ray crystallography : Resolves absolute configuration for chiral centers .
  • LC-MS/MS : Detects trace impurities (e.g., by-products from incomplete cyclization) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .

Contradictory Data Resolution

Q: How to reconcile discrepancies in reported yields or by-products? A: Strategies include:

  • Reproducing conditions : Strictly replicate pH, solvent ratios, and catalyst loading from literature .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
  • Computational modeling : DFT calculations predict reaction pathways to identify bottlenecks (e.g., energy barriers in cyclization) .

Biological Activity Profiling

Q: What methodologies evaluate its interactions with biological targets? A:

  • In vitro assays : Fluorescence polarization for binding affinity to enzymes (e.g., proteases) .
  • Docking studies : Molecular dynamics simulations predict binding modes to receptors like GPCRs .
  • ADMET profiling : Microsomal stability tests (e.g., liver microsomes) assess metabolic liability .

Stability & Degradation

Q: How to assess stability under varying storage or experimental conditions? A:

  • Forced degradation : Expose to heat (40–60°C), light (UV), or acidic/basic conditions to identify degradation products via LC-MS .
  • Long-term storage : Store at –20°C under nitrogen to prevent oxidation of the amino group .
  • Hygroscopicity testing : Dynamic vapor sorption (DVS) quantifies moisture uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(trifluoromethyl)cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(trifluoromethyl)cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.